({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine
Overview
Description
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 6th position and a methyl group at the 8th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the halogenation of 2-methylimidazo[1,2-a]pyridine, followed by subsequent functional group transformations . The reaction conditions often involve the use of bromine or iodine as halogenating agents, and the reactions are typically carried out in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This could involve continuous flow reactions and the use of automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Halogenation: Bromine or iodine in the presence of a base such as sodium methoxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine has several applications in scientific research:
Biological Studies: The compound is studied for its interactions with various biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular basis of diseases.
Mechanism of Action
The mechanism of action of ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine involves its interaction with specific molecular targets. For instance, in the context of tuberculosis, it has been shown to inhibit key enzymes involved in the bacterial cell wall synthesis, leading to the death of the bacteria . The exact molecular pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related scaffold with similar biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with applications in medicinal chemistry.
Uniqueness
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other imidazo[1,2-a]pyridine derivatives . The presence of the bromine atom and the methyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1-(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c1-8-4-9(12)6-15-10(7-14(2)3)5-13-11(8)15/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRBNWBLFYLWOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2CN(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.